molecular formula C16H18FN3O2S B2898691 N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-fluorophenyl)oxalamide CAS No. 946199-91-3

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-fluorophenyl)oxalamide

Cat. No. B2898691
CAS RN: 946199-91-3
M. Wt: 335.4
InChI Key: FARSFNGSQOINMK-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-fluorophenyl)oxalamide, also known as TRODAT-1, is a radiolabeled imaging agent used in positron emission tomography (PET) scans to visualize dopamine transporters in the brain. Dopamine transporters play a crucial role in regulating the levels of dopamine in the brain, which is involved in various physiological and behavioral functions such as movement, motivation, reward, and addiction. The development of TRODAT-1 has revolutionized the diagnosis and treatment of neurological disorders related to dopamine dysfunction, such as Parkinson's disease, schizophrenia, and drug addiction.

Mechanism of Action

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-fluorophenyl)oxalamide binds selectively and reversibly to dopamine transporters in the brain, which are responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. By binding to dopamine transporters, this compound allows the visualization and quantification of dopamine transporter availability in the brain, which is a surrogate marker of dopamine function.
Biochemical and Physiological Effects:
This compound has no known direct biochemical or physiological effects on the brain or other organs. However, PET studies using this compound have provided valuable information on the role of dopamine transporters in various physiological and pathological conditions, such as movement disorders, addiction, and psychiatric disorders.

Advantages and Limitations for Lab Experiments

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-fluorophenyl)oxalamide has several advantages over other imaging agents for dopamine transporters, such as [123I]β-CIT and [11C]CFT. This compound has a higher binding affinity for dopamine transporters and a longer half-life, which allows for longer scanning times and better image quality. Moreover, this compound has a lower radiation dose than other imaging agents, which reduces the risk of radiation exposure to patients and researchers.
However, this compound also has some limitations. This compound is a radiolabeled compound that requires specialized equipment and expertise to produce and handle. Moreover, this compound is expensive and not widely available, which limits its use in clinical and research settings.

Future Directions

The development of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-fluorophenyl)oxalamide has opened up new avenues for research into the dopamine system and its role in neurological disorders. Future research directions could include the use of this compound in longitudinal studies to track changes in dopamine transporter availability over time and in response to treatments. Moreover, this compound could be used in combination with other imaging agents to investigate the interactions between dopamine and other neurotransmitter systems. Finally, the development of new radiolabeled compounds with higher binding affinity and selectivity for dopamine transporters could further improve the sensitivity and specificity of PET imaging for dopamine transporters.

Synthesis Methods

The synthesis of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-fluorophenyl)oxalamide involves several steps, starting with the reaction of 2-fluorophenylacetic acid with thionyl chloride to form 2-fluorophenylacetyl chloride. This intermediate is then reacted with N-(2-aminoethyl)-3-thiophenecarboxamide in the presence of triethylamine to form N-(2-(2-fluorophenyl)acetyl)-N-(2-thienylmethyl)ethylenediamine. The final step involves the reaction of the intermediate with [11C]oxalic acid diethyl ester in the presence of sodium methoxide to form this compound with a radiochemical purity of more than 99%.

Scientific Research Applications

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-fluorophenyl)oxalamide has been extensively used in preclinical and clinical studies to investigate the dopamine system in various neurological disorders. For example, PET studies using this compound have shown that the density of dopamine transporters is significantly reduced in the striatum of patients with Parkinson's disease, which is a hallmark of the disease. Similarly, this compound PET studies have demonstrated altered dopamine transporter availability in the brains of individuals with schizophrenia and drug addiction, providing insights into the pathophysiology of these disorders.

properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N'-(2-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c1-20(2)14(11-7-8-23-10-11)9-18-15(21)16(22)19-13-6-4-3-5-12(13)17/h3-8,10,14H,9H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARSFNGSQOINMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC=CC=C1F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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